molecular formula C13H14O3 B14639439 (1R)-6,7-Dimethoxy-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one CAS No. 54630-83-0

(1R)-6,7-Dimethoxy-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one

Cat. No.: B14639439
CAS No.: 54630-83-0
M. Wt: 218.25 g/mol
InChI Key: LEVVMDKWXIVHBK-OMNKOJBGSA-N
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Description

(1R)-6,7-Dimethoxy-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one is a complex organic compound with a unique structure It belongs to the class of naphthalene derivatives and is characterized by its methoxy groups and a methano bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-6,7-Dimethoxy-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable naphthalene derivative under specific conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1R)-6,7-Dimethoxy-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the type of reaction and the reagents used.

Scientific Research Applications

(1R)-6,7-Dimethoxy-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R)-6,7-Dimethoxy-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the methano bridge.

    1,2,3,4-Tetrahydro-6,7-dimethoxynaphthalene: Another similar compound with slight structural differences.

Uniqueness

What sets (1R)-6,7-Dimethoxy-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one apart is its unique methano bridge, which imparts distinct chemical and biological properties.

Properties

CAS No.

54630-83-0

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

(8R)-4,5-dimethoxytricyclo[6.2.1.02,7]undeca-2,4,6-trien-9-one

InChI

InChI=1S/C13H14O3/c1-15-12-5-8-7-3-10(11(14)4-7)9(8)6-13(12)16-2/h5-7,10H,3-4H2,1-2H3/t7?,10-/m1/s1

InChI Key

LEVVMDKWXIVHBK-OMNKOJBGSA-N

Isomeric SMILES

COC1=C(C=C2C3C[C@H](C2=C1)C(=O)C3)OC

Canonical SMILES

COC1=C(C=C2C3CC(C2=C1)CC3=O)OC

Origin of Product

United States

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